molecular formula C9H11NO2 B1265867 3-(4-Aminophenyl)propanoic acid CAS No. 2393-17-1

3-(4-Aminophenyl)propanoic acid

Cat. No. B1265867
CAS RN: 2393-17-1
M. Wt: 165.19 g/mol
InChI Key: WXOHKMNWMKZMND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Aminophenyl)propanoic acid and its analogs involves several key steps, including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions. These methods are advantageous due to their low cost and mild reaction conditions, making them suitable for industrial-scale production (Guo-qing, 2013). Additionally, the synthesis of related analogs explores the binding affinity for certain receptors, emphasizing the compound's potential in medicinal chemistry (Asada et al., 2010).

Molecular Structure Analysis

The molecular structure of 3-(4-Aminophenyl)propanoic acid is characterized by its zwitterionic (ZW) monomer and dimer structures. These structures feature intra- and inter-hydrogen bonds, notably N–H⋯O bonds, between NH3+ and COO¯ moieties. Such configurations are corroborated by computational methods, including ab initio and DFT computed structures, and are supported by experimental IR and Raman spectroscopy data (Pallavi & Tonannavar, 2020).

Chemical Reactions and Properties

The chemical reactions involving 3-(4-Aminophenyl)propanoic acid often lead to the synthesis of biologically active compounds. For instance, the preparation of 3-(aminothiocarbonylthio)propanoic acids showcases the compound's role as an intermediate in synthesizing 2-thioxo-l,3thiazan-4-ones, highlighting its versatility in organic synthesis (Orlinskii, 1996).

Physical Properties Analysis

The physical properties of 3-(4-Aminophenyl)propanoic acid, such as its vibrational modes and electronic structure, are significantly influenced by its molecular configuration. The NBO, AIM, and NCI methods further characterize these hydrogen bonds, revealing the delocalization of electronic charge which contributes to the compound's stability and reactivity (Pallavi & Tonannavar, 2020).

Chemical Properties Analysis

Analyzing the chemical properties of 3-(4-Aminophenyl)propanoic acid and its derivatives, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, highlights the compound's ability to undergo various chemical transformations. These include hydrolysis to release bioactive compounds and participation in cross-coupling reactions, illustrating its functional versatility and application potential in synthetic chemistry (Chen et al., 2016).

Scientific Research Applications

  • Peptide Synthesis

    • Summary of Application : “3-(4-Aminophenyl)propanoic acid” is used in the field of peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in physiological and biochemical functions of life.
  • Pharmaceutical Intermediate

    • Summary of Application : “3-(4-Aminophenyl)propanoic acid” can be used as an intermediate in the manufacture of pharmaceuticals . An intermediate is a substance produced during the middle stages of a reaction between two or more other substances.
  • Proteomics Research

    • Summary of Application : “3-(4-Aminophenyl)propanoic acid” can be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
  • Treatment of Urinary Tract Diseases

    • Summary of Application : “3-(4-Aminophenyl)propanoic acid” can potentially be used to treat urinary tract diseases .
  • Antimicrobial Agents

    • Summary of Application : “3-(4-Aminophenyl)propanoic acid” derivatives have been synthesized and studied as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
    • Methods of Application : The specific methods of application would depend on the particular study or experiment being conducted. For instance, hydrazones containing heterocyclic substituents showed potent and broad-spectrum antimicrobial activity .
    • Results or Outcomes : These derivatives demonstrated substantial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Gram-negative pathogens, and drug-resistant Candida species, including Candida auris .
  • Fire Extinguishing Media

    • Summary of Application : “3-(4-Aminophenyl)propanoic acid” can be used in fire extinguishing media .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(4-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOHKMNWMKZMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178641
Record name 3-(p-Aminophenyl)propionic acid
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)propanoic acid

CAS RN

2393-17-1
Record name 3-(4-Aminophenyl)propionic acid
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Record name 3-(4-Aminophenyl)propionic acid
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Record name 3-(p-Aminophenyl)propionic acid
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Record name 3-(p-aminophenyl)propionic acid
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Record name 3-(4-AMINOPHENYL)PROPIONIC ACID
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Synthesis routes and methods I

Procedure details

15 g of palladium on carbon (10% and 30 ml of water are added to a mixture of 155 g of 4-nitrocinnamic acid in 1 l of methanol, and hydrogenation is carried out at room temperature under 3 bar until no further hydrogen is taken up, after about 2 hours. After filtration and evaporation of the solvent in a rotary evaporator, residual water is removed by twice adding 300 ml portions of toluene and distilling off the solvent in a rotary evaporator.
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1 L
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Synthesis routes and methods II

Procedure details

A mixture of 5.0 g. of 4-nitrocinnamic acid and 100 mg. of 10% palladium-on-carbon in 200 ml. of ethanol containing 5 drops of 5.5N ethanolic hydrogen chloride is treated with hydrogen in a Parr apparatus at room temperature for 3 hours. The mixture is then filtered through celite and the filtrate is evaporated, affording 4-aminohydrocinnamic acid.
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Synthesis routes and methods III

Procedure details

A mixture of 155 g of 4-nitro-cinnamic acid in 1 l of methanol is mixed with 15 g of palladium on charcoal (10%) and 30 ml of water and hydrogenated at ambient temperature under 3 bar until no more hydrogen is taken up (2 hours). After filtration and evaporation of the solvent in a rotary evaporator, 2 lots of 300 ml of toluene are added in order to eliminate residual water and the solvent is distilled off in a rotary evaporator. In this way 132 g (quant.) of 3-(4-aminophenyl)propionic acid are obtained.
Quantity
155 g
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reactant
Reaction Step One
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1 L
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solvent
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30 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
T Goto, A Shiina, T Yoshino, K Mizukami… - Bioorganic & medicinal …, 2013 - Elsevier
2-Phenyl-4-piperidinyl-6,7-dihydrothieno[3,4-d]pyrimidine derivative (2) was found to be a new PDE4 inhibitor with moderate PDE4B activity (IC 50 =150nM). A number of derivatives …
Number of citations: 46 www.sciencedirect.com
AJ Krubsack, R Sehgal, WA Loong… - The Journal of Organic …, 1975 - ACS Publications
To distinguish between a mechanism in which thionyl chloride oxidizes a methylene group from one in which thionyl chlorides oxidizes a methyl group while converting monosubstituted …
Number of citations: 24 pubs.acs.org
DO Yoon, X Zhao, D Son, JT Han, J Yun… - ACS Medicinal …, 2017 - ACS Publications
G-protein coupled receptor 40 (GPR40) has been considered to be an attractive drug target for the treatment of type 2 diabetes because of its role in free fatty acids-mediated …
Number of citations: 8 pubs.acs.org
S Sasaki, S Kitamura, N Negoro, M Suzuki… - Journal of medicinal …, 2011 - ACS Publications
G protein-coupled receptor 40 (GPR40) is being recently considered to be a new potential drug target for the treatment of type 2 diabetes because of its role in the enhancement of free …
Number of citations: 111 pubs.acs.org
D Han, M Yu, D Knopp, R Niessner… - Journal of agricultural …, 2007 - ACS Publications
A highly selective and sensitive indirect competitive enzyme-linked immunosorbent assay (ELISA) for Sudan I was developed. Two hapten derivatives with different lengths of carboxylic …
Number of citations: 96 pubs.acs.org
AJ Hoefnagel, JC Monshouwer… - Journal of the …, 1973 - ACS Publications
Dissociation constants of reaction series ArXCH2COOH, with X= CH2, CMe2, NH, O, S, and NHCH2, have been measured in water and/or ethanol-water mixtures. Deviations from the …
Number of citations: 45 pubs.acs.org
R Karstad, G Isaksen, E Wynendaele… - Journal of Medicinal …, 2012 - ACS Publications
This study investigates how the S1 and S3 site of trypsin can be challenged with cationic amino acid analogues to yield active antimicrobial peptides with stability toward tryptic …
Number of citations: 42 pubs.acs.org
EJ Montagut, MT Martin-Gomez, MP Marco - Analytical chemistry, 2021 - ACS Publications
Quorum sensing (QS) is a bacterial cell density-based communication system using low molecular weight signals called autoinducers (AIs). Identification and quantification of these …
Number of citations: 8 pubs.acs.org
J Svenson, R Karstad, GE Flaten… - Molecular …, 2009 - ACS Publications
The incorporation of nongenetically encoded amino acids is a well established strategy to alter the behavior of several types of promising cationic antimicrobial peptides. Generally, …
Number of citations: 53 pubs.acs.org
DF Earley, A Guillou, D van der Born, AJ Poot… - Molecules, 2021 - mdpi.com
89 Zr-radiolabelled proteins functionalised with desferrioxamine B are a cornerstone of diagnostic positron emission tomography. In the clinical setting, 89 Zr-labelled proteins are …
Number of citations: 5 www.mdpi.com

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